Stavudine-d3
Description
Properties
CAS No. |
1217619-42-5 |
|---|---|
Molecular Formula |
C₁₀H₉D₃N₂O₄ |
Molecular Weight |
227.23 |
Synonyms |
2’,3’-Didehydro-3’-deoxythymidine-d3; 3’-Deoxy-2’-thymidinene-d3; 3’-Deoxy-2’,3’-didehydrothymidine-d3; Avostav-d3; D4t-d3; BMY-27857-d3; Zerit-d3; NSC 163661-d3; Sanilvudine-d3; Virostav-d3; |
Origin of Product |
United States |
Synthetic Strategies and Spectroscopic Elucidation of Stavudine D3
Methodologies for Deuterium (B1214612) Incorporation into Nucleoside Structures
The introduction of deuterium into nucleoside analogues such as Stavudine (B1682478) can be achieved through two primary strategies: direct hydrogen-deuterium exchange and multi-step chemical synthesis. The choice of method depends on the desired position of the deuterium labels and the stability of the target molecule under the reaction conditions.
Direct Hydrogen-Deuterium Exchange Approaches
Direct hydrogen-deuterium (H-D) exchange reactions offer a straightforward approach to deuterium labeling. These methods typically involve exposing the substrate to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst. For nucleosides, this approach is generally limited to the exchange of acidic protons, such as those on hydroxyl and amine groups, and in some cases, protons at specific positions on the heterocyclic base that are susceptible to acid or base-catalyzed exchange. However, for creating a stable isotopic label like in Stavudine-d3, where the deuterium is incorporated into a non-labile position, direct exchange is often not a viable strategy due to the inertness of the C-H bonds on the sugar moiety and the thymine (B56734) base under typical exchange conditions.
Multi-Step Chemical Synthesis for Site-Specific Deuteration
For the site-specific and stable incorporation of deuterium, a multi-step chemical synthesis is the preferred and more common methodology. This approach involves the use of deuterated reagents at specific steps in the synthetic pathway of Stavudine. The synthesis of Stavudine itself typically starts from thymidine (B127349) or a related nucleoside precursor. To introduce deuterium, a deuterated building block or a deuterated reducing agent is employed.
Given that the molecular formula of commercially available this compound is C₁₀H₉D₃N₂O₄, it can be inferred that the three deuterium atoms are incorporated into the methyl group of the thymine base, resulting in a -CD₃ group. A plausible synthetic route would involve starting with a precursor to the thymine base where the methyl group is absent and can be introduced using a deuterated methylating agent. Alternatively, a pre-formed thymine analogue with a deuterated methyl group could be coupled with the appropriate sugar moiety to construct the final deuterated nucleoside.
A general synthetic scheme for Stavudine often involves the formation of a 2',3'-didehydro-3'-deoxyribose sugar ring, which is then coupled with the thymine base. To produce this compound, the synthesis would be adapted to use thymine-(methyl-d3). This deuterated thymine can be prepared through various established methods for methyl group deuteration. The subsequent coupling of thymine-(methyl-d3) with a protected 2',3'-didehydro-3'-deoxyribofuranosyl derivative, followed by deprotection, would yield this compound.
Spectroscopic Characterization Techniques for Confirming Deuteration
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules and is particularly well-suited for characterizing deuterated compounds.
¹H NMR Spectroscopy : In the proton NMR (¹H NMR) spectrum of this compound, the signal corresponding to the methyl protons of the thymine base would be absent or significantly diminished compared to the spectrum of non-labeled Stavudine. The disappearance of this characteristic singlet peak provides strong evidence for successful deuteration at the methyl position. The integration of the remaining proton signals should be consistent with the expected proton count of the rest of the molecule.
²H NMR Spectroscopy : Deuterium NMR (²H NMR) can be used to directly observe the incorporated deuterium atoms. The spectrum would show a signal at the chemical shift corresponding to the methyl group, confirming the presence and chemical environment of the deuterium.
¹³C NMR Spectroscopy : In the carbon-13 NMR (¹³C NMR) spectrum, the carbon atom of the deuterated methyl group (-CD₃) will exhibit a characteristic multiplet signal due to coupling with the deuterium atoms (which have a spin I = 1). This is in contrast to the quartet observed for a -CH₃ group in the proton-coupled ¹³C NMR spectrum of non-labeled Stavudine. The chemical shift of this carbon will also be slightly shifted upfield compared to its non-deuterated counterpart.
| Nucleus | Expected Observation for this compound | Reason |
| ¹H | Absence of the thymine methyl proton signal. | Replacement of protons with deuterium. |
| ²H | Presence of a signal corresponding to the methyl deuterons. | Direct detection of deuterium nuclei. |
| ¹³C | The thymine methyl carbon signal appears as a multiplet and is shifted slightly upfield. | Carbon-deuterium coupling and isotopic effect. |
Mass Spectrometry for Isotopic Purity and Structural Integrity
Mass spectrometry is an essential tool for determining the molecular weight and isotopic purity of this compound.
Molecular Ion Peak : The mass spectrum of this compound will show a molecular ion peak (or a pseudomolecular ion peak in soft ionization techniques like electrospray ionization) that is three mass units higher than that of non-labeled Stavudine. For instance, if the monoisotopic mass of Stavudine is approximately 224.08 g/mol , the monoisotopic mass of this compound would be approximately 227.10 g/mol .
Isotopic Purity : The relative intensities of the molecular ion peaks of this compound and any residual non-deuterated or partially deuterated species can be used to calculate the isotopic purity of the sample. High-resolution mass spectrometry can further confirm the elemental composition of the deuterated molecule.
Fragmentation Pattern : In tandem mass spectrometry (MS/MS), the fragmentation pattern of this compound can be compared to that of non-labeled Stavudine. The fragments containing the deuterated methyl group will exhibit a corresponding mass shift of three units, which helps to confirm the location of the deuterium label. For example, a characteristic fragment of Stavudine involves the loss of the deoxyribose moiety, leaving the protonated thymine base. For this compound, this fragment would be observed at m/z corresponding to protonated thymine-d3.
| Analysis | Expected Observation for this compound | Significance |
| Molecular Weight | An increase of approximately 3 Da compared to Stavudine. | Confirms the incorporation of three deuterium atoms. |
| Isotopic Distribution | The most abundant peak in the molecular ion cluster corresponds to the d3 species. | Determines the isotopic enrichment. |
| MS/MS Fragmentation | Fragments containing the thymine moiety show a +3 Da mass shift. | Confirms the site of deuteration. |
Advanced Bioanalytical Approaches Employing Stavudine D3 As an Internal Standard
Development and Validation of Quantitative Bioanalytical Methods for Stavudine (B1682478) and its Metabolites
The development of robust bioanalytical methods is a prerequisite for the accurate measurement of drug concentrations in biological fluids. Validation of these methods according to regulatory guidelines ensures that the results are reliable and reproducible. arastirmax.comd-nb.info For stavudine, this involves demonstrating the method's selectivity, linearity, accuracy, precision, and stability. d-nb.infonih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. scispace.com Methods for stavudine quantification frequently utilize LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition. arastirmax.commsacl.org
In a typical LC-MS/MS assay for stavudine, the compound is first ionized, commonly using an electrospray ionization (ESI) source in either positive or negative mode. sci-hub.seresearchgate.net The precursor ion corresponding to stavudine is then selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. The use of Stavudine-d3 as an internal standard requires monitoring a separate, specific MRM transition for the deuterated analog. Due to the three-dalton mass difference, the precursor and corresponding fragment ions for this compound will be shifted by +3 m/z units compared to the non-labeled stavudine, assuming the deuterium (B1214612) atoms are not lost during fragmentation.
Validation of these methods involves establishing linearity over a defined concentration range, which for stavudine in plasma can span from low ng/mL to several thousand ng/mL. arastirmax.comnih.gov Accuracy and precision are assessed using quality control (QC) samples at multiple concentration levels, with acceptance criteria typically requiring accuracy to be within 85-115% and precision (coefficient of variation, CV) to be less than 15%. nih.govimpactfactor.org
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Stavudine | Positive ESI | 223.0 | 125.0 | arastirmax.com |
| This compound (IS) | Positive ESI | 226.0 | 128.0 | Inferred |
| Stavudine | Negative ESI | 224.0 (M-H)⁻ | Not Specified | researchgate.net |
The fundamental principle of using an internal standard (IS) is to correct for the variability inherent in sample processing and analysis. scispace.com A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice for quantitative LC-MS/MS assays. wuxiapptec.comkcasbio.com Because SIL-ISs have nearly identical physicochemical properties to the analyte, this compound behaves almost identically to stavudine during sample extraction, chromatographic separation, and ionization. wuxiapptec.com
This co-eluting nature ensures that any variations in extraction recovery or matrix-induced ion suppression or enhancement affect both the analyte and the internal standard to the same degree. kcasbio.com Consequently, the ratio of the analyte's response to the IS response remains constant, even if the absolute responses fluctuate between samples. This normalization is critical for minimizing analytical error and achieving the high levels of precision and accuracy required by regulatory bodies. kcasbio.comnih.gov The use of a SIL-IS can significantly improve assay robustness and cut method development time. kcasbio.com Regulatory agencies like the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS bioanalytical submissions incorporate SIL-IS. kcasbio.com
Sample Preparation Techniques in Bioanalytical Assays
Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma or serum, thereby improving the sensitivity and reliability of the assay. The primary techniques used for stavudine analysis are solid-phase extraction and protein precipitation. sci-hub.serestek.com
Solid-phase extraction is a highly effective technique for sample clean-up and concentration. researchgate.net For stavudine analysis, reversed-phase SPE cartridges, such as Oasis HLB or C18, are commonly employed. nih.govresearchgate.net The process involves conditioning the sorbent, loading the pre-treated biological sample, washing away interferences, and finally eluting the analyte of interest with an organic solvent. researchgate.net The internal standard, this compound, is added to the sample prior to extraction to compensate for any analyte loss during the multi-step procedure. wuxiapptec.com SPE is capable of producing very clean extracts, leading to high analyte recovery and reduced matrix effects. researchgate.net
| Step | Procedure | Typical Reagents | Reference |
|---|---|---|---|
| Conditioning | Activates the sorbent for analyte retention. | Methanol, followed by water or buffer. | vcu.edu |
| Loading | The plasma sample (with IS) is passed through the cartridge. | Pre-treated plasma sample. | vcu.edu |
| Washing | Removes hydrophilic interferences and salts. | Water or a weak organic solvent mixture (e.g., 5% methanol). | d-nb.info |
| Elution | Recovers the analyte and IS from the sorbent. | Methanol or acetonitrile (B52724), sometimes with an acid/base modifier. | sci-hub.se |
Protein precipitation (PPT) is a simpler and faster, though often less clean, alternative to SPE. restek.com The technique involves adding a large volume of cold organic solvent, typically acetonitrile or methanol, to the biological sample. msacl.orgrestek.commedrxiv.org This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and the internal standard, can be directly injected into the LC-MS/MS system or undergo further processing like evaporation and reconstitution. restek.comnih.gov While efficient for high-throughput analysis, direct injection of the highly organic supernatant can sometimes lead to poor chromatographic peak shape, an issue that can be mitigated by using a smaller injection volume or by diluting the extract. restek.com
Chromatographic Separation Techniques for Stavudine and Deuterated Analogs
The goal of the chromatographic step is to separate stavudine from endogenous matrix components and any other analytes to prevent interference during mass spectrometric detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. scielo.br
C18 columns are the most frequently used stationary phases for stavudine analysis, providing good retention and separation. arastirmax.comnih.gov Other columns, such as phenyl or pentafluorophenyl (PFP) phases, have also been used, sometimes offering different selectivity for polar compounds. msacl.orgnih.gov Mobile phases typically consist of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic solvent (acetonitrile or methanol). arastirmax.comsci-hub.se Separation can be achieved using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to optimize resolution and analysis time. sci-hub.semedrxiv.org Since this compound is chemically almost identical to stavudine, it generally co-elutes with the analyte, which is ideal for an internal standard. kcasbio.com
Elucidating Metabolic Pathways and Enzyme Kinetics Utilizing Stavudine D3
In Vitro Metabolic Fate Studies of Stavudine (B1682478) using Deuterated Analogs
The use of deuterated analogs like Stavudine-d3 is instrumental in in vitro studies to determine the metabolic fate of the parent drug, stavudine. These studies are crucial for identifying metabolites and understanding the enzymatic processes involved in its biotransformation.
Stable isotope tracing is a robust technique for metabolite identification. frontiersin.orgdoi.org By introducing a compound with a known isotopic label, such as this compound, into a biological system, researchers can readily distinguish drug-related metabolites from endogenous molecules using mass spectrometry. nih.gov The deuterium (B1214612) atoms in this compound create a unique mass signature, allowing for the confident identification of its metabolites. frontiersin.org This method helps in overcoming the challenge of metabolite annotation, which is a significant bottleneck in metabolomics. doi.org
In the metabolism of stavudine, it is intracellularly phosphorylated to its active form, stavudine-5'-triphosphate (d4T-TP). scielo.br Studies in animal models and isolated rat hepatocytes have identified thymine (B56734) as a degradation product of stavudine. scielo.brresearchgate.net Subsequent metabolism can lead to the formation of beta-aminoisobutyric acid. scielo.brresearchgate.net The presence of a glucuronide metabolite of stavudine has been reported in monkeys, though this finding remains a point of discussion. scielo.brresearchgate.net The use of this compound in such studies would facilitate the unequivocal identification of these and other potential metabolites by tracking the deuterium label through the metabolic cascade.
Non-clinical in vitro models such as liver microsomes, hepatocytes, and S9 fractions are essential for studying drug metabolism. scielo.brresearchgate.nettandfonline.com These systems contain a variety of drug-metabolizing enzymes, including cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs). researchgate.net
Stavudine itself does not significantly inhibit major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low likelihood of clinically significant drug interactions through these pathways. fda.goveuropa.eu However, understanding its own biotransformation is critical. In vitro systems are used to measure the rate of metabolism and identify the enzymes responsible. researchgate.net For instance, studies with liver microsomes can determine the involvement of specific CYP enzymes in a drug's metabolism. scielo.br
The use of this compound in these models can provide more precise information on metabolic pathways. The kinetic isotope effect (KIE), a change in reaction rate due to isotopic substitution, can reveal rate-limiting steps in metabolism. taylorandfrancis.combioscientia.de If the deuteration is at a site of metabolic attack, a slower rate of metabolism for this compound compared to stavudine would be observed, indicating that the cleavage of that particular C-H bond is a key step in its biotransformation. taylorandfrancis.comnih.gov This "metabolic switching" can alter the metabolic profile, potentially reducing the formation of undesirable metabolites. bioscientia.deosti.gov
Table 1: In Vitro Systems for Studying Stavudine Metabolism
| In Vitro System | Key Enzymes Present | Primary Application in Stavudine Metabolism Studies |
|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | Investigating Phase I (oxidation, reduction, hydrolysis) and Phase II (glucuronidation) metabolism. scielo.brresearchgate.net |
| Hepatocytes | Comprehensive suite of Phase I and Phase II enzymes | Providing a more complete picture of hepatic metabolism, closely mimicking the in vivo environment. scielo.brresearchgate.net |
| S9 Fractions | Cytosolic and microsomal enzymes | Broader metabolic profiling, including both Phase I and Phase II reactions. tandfonline.com |
Investigating Enzyme Kinetic Parameters with this compound
Deuterated compounds are valuable tools for probing the intricacies of enzyme kinetics, providing insights into substrate binding and reaction rates.
Enzyme kinetic parameters, the Michaelis constant (Km) and the maximum reaction rate (Vmax), are crucial for characterizing enzyme-substrate interactions. biorxiv.orgnih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. libretexts.orgsigmaaldrich.com Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. sigmaaldrich.com2minutemedicine.com These parameters are typically determined by measuring reaction velocities at various substrate concentrations. sigmaaldrich.com
The use of this compound in enzyme assays allows for a comparative analysis of its kinetic parameters against those of unlabeled stavudine. This can reveal whether the isotopic labeling affects the binding affinity or the catalytic efficiency of the metabolizing enzymes. For example, a significant change in Km for this compound would suggest that the deuteration alters how the molecule fits into the enzyme's active site.
Table 2: Key Enzyme Kinetic Parameters
| Parameter | Definition | Significance |
|---|---|---|
| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. libretexts.orgsigmaaldrich.com | Indicates the affinity of an enzyme for its substrate; a lower Km suggests higher affinity. libretexts.org |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. sigmaaldrich.com2minutemedicine.com | Reflects the catalytic capacity of the enzyme. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org | A measure of the intrinsic catalytic activity of an enzyme. |
| kcat/Km (Catalytic Efficiency) | The ratio of kcat to Km. sigmaaldrich.com | Represents the overall efficiency of the enzyme at low substrate concentrations. |
The kinetic isotope effect (KIE) is a powerful phenomenon for elucidating reaction mechanisms. taylorandfrancis.com It arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. taylorandfrancis.combioscientia.de Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate. taylorandfrancis.com
By comparing the metabolic rates of stavudine and this compound, researchers can determine if the deuterated position is involved in a rate-determining step of the metabolic pathway. taylorandfrancis.comnih.gov A significant KIE (a ratio of the reaction rates, kH/kD, greater than 1) provides strong evidence that the C-H bond at the labeled position is cleaved during the reaction. bioscientia.de This information is invaluable for understanding the precise mechanism of enzymatic action and can be used to design drugs with improved metabolic stability. gabarx.comresearchgate.net
Studies on the Interaction of Stavudine Triphosphate with Cellular and Viral Polymerases (in vitro mechanistic focus)
The ultimate therapeutic action of stavudine relies on its active metabolite, stavudine triphosphate (d4T-TP), and its interaction with viral and cellular DNA polymerases. fda.gov Stavudine triphosphate acts as a competitive inhibitor of the natural substrate, thymidine (B127349) triphosphate, for HIV-1 reverse transcriptase. fda.gov Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis because it lacks the 3'-hydroxyl group necessary for elongation. europa.eu
However, d4T-TP is not exclusively selective for the viral polymerase. It also inhibits cellular DNA polymerases, particularly polymerase γ, which is located in the mitochondria. fda.goveuropa.eu This inhibition of mitochondrial DNA polymerase γ is a key mechanism behind the toxicity associated with stavudine. scielo.brasm.org In vitro studies have shown that the triphosphates of several nucleoside reverse transcriptase inhibitors (NRTIs), including stavudine, can reach concentrations that are near the in vitro binding affinity for polymerase γ. oup.comnatap.org
The use of deuterated this compound, and subsequently its triphosphorylated form, in in vitro polymerase assays could provide a more nuanced understanding of these interactions. While the primary mechanism of action is unlikely to be affected by deuteration in the methyl group, subtle kinetic differences in binding or incorporation by different polymerases could potentially be observed. These studies are critical for dissecting the fine balance between antiviral efficacy and cellular toxicity. asm.org
Pharmacokinetic Investigations in Non Human Biological Systems with Stavudine D3
Non-Human Animal Model Applications for Pharmacokinetic Profiling
Animal models are indispensable for evaluating the in vivo behavior of new chemical entities before they can be considered for human trials. ugd.edu.mkugd.edu.mk These models allow for the detailed study of a drug's journey through a living system, providing data that helps in predicting human pharmacokinetics. ugd.edu.mk The use of rodent and non-human primate models is a common practice in these preclinical assessments. vmrcindia.comarizona.edu
Absorption, Distribution, and Elimination Studies using Deuterated Stavudine (B1682478)
Pharmacokinetic studies in non-human primates have been instrumental in characterizing the ADME profile of Stavudine. nih.gov Following oral administration, Stavudine is rapidly absorbed. nih.gov It exhibits wide distribution throughout the body and readily enters cells, which appears to occur via non-facilitated diffusion. nih.gov The elimination of Stavudine is a relatively rapid process, handled by both renal and non-renal pathways. nih.gov
The introduction of deuterium (B1214612) into the Stavudine molecule, creating Stavudine-d3, serves to enhance its metabolic stability. This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes. selvita.cominformaticsjournals.co.in This alteration can lead to a longer plasma half-life and modified clearance rates. For instance, studies with other deuterated compounds, like Zidovudine-d3, have shown a significant increase in plasma half-life and oral bioavailability in rodent models when compared to the non-deuterated form.
Comparative Pharmacokinetic Analysis of Labeled Versus Unlabeled Stavudine
A key application of this compound is in comparative pharmacokinetic studies against unlabeled Stavudine. These studies are crucial for understanding the "kinetic isotope effect," where the difference in mass between hydrogen and deuterium can alter the rate of chemical reactions, including metabolic breakdown. bioscientia.de
By co-administering labeled and unlabeled Stavudine, researchers can precisely track the metabolic fate of each compound simultaneously within the same biological system. This approach minimizes inter-individual variability that can complicate separate studies. While specific comparative data for this compound in non-human models is not extensively detailed in the provided search results, the principles of such studies are well-established. For example, comparative studies of generic and branded formulations of Stavudine have been conducted to assess bioequivalence, highlighting differences in parameters like maximum plasma concentration (Cmax) and area under the curve (AUC). nih.govresearchgate.net These methodologies would be directly applicable to a comparative analysis of Stavudine and this compound.
Below is a hypothetical data table illustrating the kind of comparative pharmacokinetic parameters that would be generated from such a study in a non-human primate model.
| Parameter | Unlabeled Stavudine | This compound | % Change |
| Cmax (ng/mL) | 1500 | 1650 | +10% |
| Tmax (h) | 0.8 | 1.0 | +25% |
| AUC (ng·h/mL) | 2500 | 3000 | +20% |
| Half-life (h) | 1.2 | 1.8 | +50% |
| Clearance (mL/min/kg) | 10.5 | 8.4 | -20% |
| This table is illustrative and based on the expected kinetic isotope effect; it does not represent actual study data. |
In Vitro and Ex Vivo Models for Pharmacokinetic Assessment
In addition to animal models, in vitro (in a controlled environment outside a living organism) and ex vivo (using tissues from an organism in an external environment) models are vital for detailed mechanistic studies of a drug's pharmacokinetic properties at the cellular level.
Cellular Uptake and Intracellular Phosphorylation Studies in Cell Lines
For Stavudine to exert its antiviral effect, it must be taken up by host cells and then phosphorylated to its active triphosphate form. wikipedia.orgdrugbank.com This process is a critical step in its mechanism of action. drugbank.com Cell lines, such as peripheral blood mononuclear cells (PBMCs) and various cancer cell lines (e.g., Caco-2, U87-MG), are commonly used to study these processes. nih.govmdpi.complos.org
Studies have shown that Stavudine's phosphorylation can be influenced by other drugs, such as Zidovudine, which can inhibit this process. wikipedia.orgepividian.com The use of this compound in such cellular assays allows for precise quantification of its uptake and conversion to the active triphosphate form, without interference from endogenous molecules. The rate of cellular uptake can be influenced by factors such as the particle size of the drug formulation. nih.gov
The following table presents hypothetical data from a cellular uptake and phosphorylation study in a human cell line, comparing Stavudine and this compound.
| Parameter | Unlabeled Stavudine | This compound |
| Cellular Uptake (pmol/10^6 cells) | 5.2 | 5.1 |
| Intracellular Half-life (h) | 3.5 | 4.8 |
| Stavudine Monophosphate (pmol/10^6 cells) | 1.8 | 2.1 |
| Stavudine Diphosphate (pmol/10^6 cells) | 0.9 | 1.1 |
| Stavudine Triphosphate (pmol/10^6 cells) | 0.5 | 0.6 |
| This table is illustrative and based on the expected kinetic isotope effect; it does not represent actual study data. |
Membrane Permeability and Transport Mechanism Research
Understanding how a drug crosses cell membranes is fundamental to its pharmacokinetic profile. slideshare.netwalshmedicalmedia.com Cell membranes are selectively permeable, and the transport of substances across them can occur through passive diffusion or be facilitated by transport proteins. derangedphysiology.comlibretexts.org
Stavudine is believed to enter cells primarily through non-facilitated diffusion. nih.gov However, detailed studies using in vitro models, such as artificial membranes or cell monolayers (e.g., Caco-2 or hCMEC/D3 cells), can provide more definitive insights into its permeability characteristics. mdpi.comunife.it These models can also be used to investigate whether Stavudine or its deuterated counterpart, this compound, are substrates for any active transport proteins, which could affect their distribution and potential for drug-drug interactions. The use of this compound in these assays, coupled with sensitive analytical techniques like mass spectrometry, allows for clear and unambiguous measurement of its transport across cellular barriers.
Emerging Applications and Methodological Refinements of Stavudine D3 in Research
High-Throughput Screening and Assay Development Utilizing Deuterated Probes
Deuterated compounds like Stavudine-d3 are instrumental in the realm of high-throughput screening (HTS) and assay development, primarily within the drug discovery and development pipeline. bmglabtech.com HTS allows for the automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.com In this context, deuterated probes are not typically used to screen for new "hits" but are essential for the validation and quantitative analysis required in later stages.
The principal application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net When measuring the concentration of stavudine (B1682478) in biological samples (e.g., plasma, tissue), a known quantity of this compound is added to each sample at the beginning of the preparation process. researchgate.net Because this compound is chemically identical to stavudine, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. By comparing the mass spectrometer's response for stavudine to that of the known quantity of this compound, researchers can accurately quantify the amount of the drug in the original sample. acs.org
This SIL-IS strategy is the gold standard for quantitative bioanalysis and is crucial for developing robust and reliable assays for pharmacokinetic studies. acs.orgresearchgate.net These assays are then used to support various stages of drug development, from preclinical animal studies to clinical trials in humans. While not a "probe" in the sense of identifying new bioactive molecules, its role is indispensable for the precise characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
Advancements in Mass Spectrometry Techniques for Isotopic Labeling Applications
The utility of this compound is intrinsically linked to advancements in mass spectrometry (MS). Modern MS techniques, particularly LC-MS/MS, have become central to quantitative proteomics and metabolomics due to their high sensitivity, selectivity, and speed. nih.govchromatographyonline.com The use of isotopically labeled standards like this compound leverages the resolving power of these instruments to achieve precise quantification. chromatographyonline.com
Several key advancements in MS have enhanced the application of deuterated standards:
Improved Ionization Sources: Technologies like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have become more efficient and robust, allowing for the reliable ionization of a wide range of molecules, including nucleoside analogs like stavudine, from complex biological matrices. biophysics-reports.org
Tandem Mass Spectrometry (MS/MS): Instruments like triple quadrupole (QqQ) and QTRAP systems allow for a technique called Multiple Reaction Monitoring (MRM). sciex.comresearchgate.net In an MRM experiment, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion (e.g., protonated stavudine), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion for detection. researchgate.net By creating specific MRM transitions for both stavudine and this compound, analysts can achieve exceptional selectivity and sensitivity, minimizing interference from other molecules in the sample. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers offer very high mass accuracy and resolution. This allows for the confident identification of compounds based on their exact mass and can sometimes differentiate analytes from interferences without the need for MS/MS, although MS/MS is still preferred for ultimate selectivity in quantification.
These technological refinements have led to the development of highly sensitive and specific LC-MS/MS methods for the determination of stavudine in various biological samples, a process in which this compound is the ideal internal standard. researchgate.net
Table 1: Exemplary Mass Spectrometry Parameters for Antiretroviral Drug Analysis This table provides a generalized example of the types of parameters used in LC-MS/MS methods for quantifying antiretroviral drugs, often employing their deuterated analogs as internal standards.
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the target analytes for detection. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions. sciex.com |
| Analyte Transition (Stavudine) | e.g., m/z 225.1 → 126.1 | Specific mass transition for the non-deuterated drug. |
| IS Transition (this compound) | e.g., m/z 228.1 → 129.1 | Specific mass transition for the deuterated internal standard. |
| Collision Energy | Optimized per compound | The energy used to fragment the parent ion in the collision cell. |
| Dwell Time | ~50-100 ms | The time spent monitoring a single MRM transition. |
Potential for this compound in Structural Biology Research (e.g., NMR, X-ray crystallography for nucleoside binding)
Beyond its primary use in quantitative analysis, this compound has potential, though less commonly exploited, applications in structural biology. Deuterium (B1214612) labeling is a powerful technique in both Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. peakproteins.comresearchgate.net
Nuclear Magnetic Resonance (NMR): In NMR studies of large biomolecules like proteins or nucleic acids, the spectra can be overwhelmingly complex due to the large number of proton (¹H) signals. peakproteins.com Replacing specific protons with deuterium (²H) can simplify these spectra, as deuterium is effectively "silent" in standard ¹H NMR experiments. tandfonline.comchemscene.com
Simplifying Spectra: By synthesizing an oligonucleotide (a short DNA or RNA strand) that incorporates this compound, researchers could eliminate specific proton signals from the sugar moiety, helping to resolve spectral overlap and assign signals from other parts of the molecule. glenresearch.com
Probing Interactions: Deuteration can be used to study the structure and dynamics of drug-target interactions. For example, if this compound were incorporated into a DNA primer and bound to its target enzyme, HIV reverse transcriptase, specific NMR techniques could be used to probe the proximity of the deuterated sites to amino acids in the enzyme's active site, providing structural constraints for modeling the complex.
X-ray and Neutron Crystallography: In X-ray crystallography, determining the exact positions of hydrogen atoms is difficult because they scatter X-rays weakly. escholarship.orgmdpi.com Neutron diffraction, however, is very sensitive to deuterium atoms. researchgate.net By co-crystallizing a target protein (like HIV reverse transcriptase) with a substrate containing this compound, neutron diffraction could precisely locate the drug within the active site. This would provide invaluable, high-resolution information about the specific binding orientation and hydrogen-bonding interactions that are critical for the drug's mechanism of action.
Future Directions in the Research and Development of Deuterated Antiretroviral Analogs
The use of deuterium in drug research is evolving beyond its role in analytical standards. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism on a drug molecule are replaced with deuterium. researchgate.netnih.gov This can slow down the rate of metabolic breakdown (due to the kinetic isotope effect), potentially improving a drug's pharmacokinetic profile. researchgate.netnih.gov
Future research in deuterated antiretroviral analogs is likely to focus on several key areas:
Improving Pharmacokinetics: Researchers are actively exploring the deuteration of existing and new antiretroviral drugs to create "biobetters" or new chemical entities with improved properties. For example, deuterating a drug at a site of rapid metabolism could increase its half-life and exposure, potentially allowing for lower or less frequent dosing. nih.govgabarx.com This is a major goal in HIV therapy to improve patient adherence and convenience. nih.govcontinentalhospitals.com
Reducing Metabolite-Driven Toxicity: If a drug's toxicity is caused by a reactive metabolite, deuterating the site of metabolism could reduce the formation of that toxic species, leading to a safer drug profile. researchgate.netnih.gov
Developing Novel Long-Acting Formulations: The development of long-acting injectable antiretrovirals is a major trend in HIV treatment. continentalhospitals.com Deuteration could be used in conjunction with other formulation strategies to create drugs with exceptionally long half-lives, suitable for administration on a monthly or even less frequent basis. nih.gov
Probing Drug Resistance Mechanisms: The development of drug resistance is a major challenge in HIV therapy. mdpi.comnih.gov Deuterated analogs could be used as research tools to study the enzymatic mechanisms of resistant viral proteins in greater detail, aiding in the design of next-generation inhibitors that can overcome these resistance mutations. nih.gov
The strategic incorporation of deuterium, as seen with this compound, represents a versatile and powerful tool in the antiretroviral research landscape, from ensuring analytical precision to offering pathways for developing safer and more effective therapies. nih.govnih.gov
Q & A
Q. How should conflicting results between in silico predictions and in vitro assays for this compound’s binding affinity be reconciled?
- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using experimental IC data as constraints. Perform alchemical free-energy calculations (e.g., FEP+) to quantify binding energy differences. Validate with surface plasmon resonance (SPR) assays measuring on- and off-rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
